molecular formula C18H15ClN2O4S B2996791 ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate CAS No. 885187-91-7

ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate

Cat. No.: B2996791
CAS No.: 885187-91-7
M. Wt: 390.84
InChI Key: FOHNEHQDVVZSBI-ATVHPVEESA-N
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Description

Ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a sulfonyl group, and a cyanoethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions. For example, the synthesis may begin with the esterification of 3-aminobenzoic acid to form ethyl 3-aminobenzoate. This intermediate can then undergo a sulfonylation reaction with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group. The final step involves the addition of the cyanoethenyl group through a condensation reaction with an appropriate cyano compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the cyano group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or cyanoethenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or various halides can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its structure suggests potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique functional groups.

Mechanism of Action

The mechanism of action of ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The sulfonyl and cyano groups could play a role in binding to these targets, while the benzoate ester might influence the compound’s solubility and distribution within the body.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[[(Z)-2-(4-fluorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate
  • Ethyl 3-[[(Z)-2-(4-bromophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate
  • Ethyl 3-[[(Z)-2-(4-methylphenyl)sulfonyl-2-cyanoethenyl]amino]benzoate

Uniqueness

Ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents. The chlorine atom can affect the compound’s electronic properties, potentially enhancing its activity in certain applications.

Properties

IUPAC Name

ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c1-2-25-18(22)13-4-3-5-15(10-13)21-12-17(11-20)26(23,24)16-8-6-14(19)7-9-16/h3-10,12,21H,2H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHNEHQDVVZSBI-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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